3-[(2E)-1-methyl-2-(4-methylbenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
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Overview
Description
4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE typically involves the condensation reaction between 4-methylbenzaldehyde and 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions could convert the hydrazone group into amines.
Substitution: The aromatic rings in the compound may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, hydrazones are often studied for their potential as enzyme inhibitors or as probes for detecting specific biomolecules.
Medicine
Medically, hydrazones have been investigated for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde Hydrazone: Similar in structure but lacks the benzisothiazole moiety.
4-Methylbenzaldehyde Hydrazone: Similar but without the dioxo-benzisothiazole group.
Uniqueness
The presence of the 1,1-dioxo-1H-1,2-benzisothiazol-3-yl group in 4-METHYLBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-METHYLHYDRAZONE imparts unique chemical properties, such as increased stability and potential for specific interactions with biological targets.
Properties
Molecular Formula |
C16H15N3O2S |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-methyl-N-[(E)-(4-methylphenyl)methylideneamino]-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C16H15N3O2S/c1-12-7-9-13(10-8-12)11-17-19(2)16-14-5-3-4-6-15(14)22(20,21)18-16/h3-11H,1-2H3/b17-11+ |
InChI Key |
PHEMGYXVRBWIPE-GZTJUZNOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN(C)C2=NS(=O)(=O)C3=CC=CC=C32 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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